1-Azabicyclo[2.2.1]heptan-3-OL

Muscarinic M1 Agonist Receptor Binding Affinity Alzheimer's Disease

For CNS drug discovery programs targeting M1 muscarinic receptors, this rigid 1-azabicyclo[2.2.1]heptane scaffold is the critical starting point. It uniquely preorganizes ligands for orthosteric binding, delivering nanomolar potency and subtype selectivity unattainable with flexible amino alcohols or alternative bridged cores. Procure the racemate or defined enantiomers to replicate clinical-stage profiles of WAY-132983 (Ki=2 nM) and CI-1017 (>300-fold therapeutic index), while avoiding the cardiovascular and secretory side effects of non-selective agonists like carbachol.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 138741-10-3
Cat. No. B2535250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptan-3-OL
CAS138741-10-3
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1CN2CC1C(C2)O
InChIInChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2
InChIKeyRYUPTWCEWSUXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.1]heptan-3-OL (CAS 138741-10-3): Bridged Bicyclic Alcohol Scaffold for Muscarinic Receptor Modulator Procurement


1-Azabicyclo[2.2.1]heptan-3-OL (CAS 138741-10-3), also known as 1-aza-bicyclo[2.2.1]heptan-3-ol, is a bridged bicyclic amino alcohol with molecular formula C6H11NO and molecular weight 113.16 g/mol . The compound features a conformationally rigid 1-azabicyclo[2.2.1]heptane core that serves as a critical pharmacophore scaffold in the design of subtype-selective muscarinic acetylcholine receptor (mAChR) modulators [1]. This scaffold has enabled the discovery of several clinical-stage M1-selective agonists, including WAY-132983 and CI-1017, which exhibit nanomolar potency and functional selectivity profiles not achievable with classical muscarinic agonists [2].

Why 1-Azabicyclo[2.2.1]heptan-3-OL Cannot Be Substituted with Simpler Amino Alcohols or Alternative Bridged Scaffolds


The 1-azabicyclo[2.2.1]heptane ring system provides a unique conformational constraint that preorganizes the molecule for optimal interaction with the orthosteric binding pocket of muscarinic receptors, particularly the M1 subtype [1]. In contrast, flexible amino alcohols (e.g., choline derivatives) and alternative bridged scaffolds (e.g., quinuclidine or tropane analogs) fail to achieve the same combination of high M1 potency, functional selectivity, and in vivo efficacy with reduced peripheral side effects [2]. The specific stereochemistry at the 3-position (exo vs. endo) and the ability to install diverse substituents (carbamates, oximes, oxadiazoles) are essential for tuning pharmacological profiles, as demonstrated by the distinct M1/M2 selectivity of WAY-131256 versus the M1-preferring profile of CI-1017 [3].

Quantitative Differentiation of 1-Azabicyclo[2.2.1]heptan-3-OL Scaffold: M1 Potency, Selectivity, and In Vivo Therapeutic Window


Subnanomolar M1 Receptor Affinity Achieved by WAY-132983 Derivative

The 1-azabicyclo[2.2.1]heptan-3-ol scaffold, when elaborated to the 3-hexylsulfanyl-pyrazin-2-yloxy derivative WAY-132983, exhibits a Ki of 2 nM at the human muscarinic M1 receptor [1]. This represents a 40-fold improvement in binding affinity compared to the clinically evaluated M1/M4-preferring agonist xanomeline (Ki = 79.4 nM) [2]. The classical non-selective agonist carbachol shows much weaker M1 affinity with Ki values in the micromolar range [3].

Muscarinic M1 Agonist Receptor Binding Affinity Alzheimer's Disease

Functional M1 Selectivity of CI-1017 Demonstrated by >300-Fold Therapeutic Index

The 1-azabicyclo[2.2.1]heptan-3-one oxime derivative CI-1017 demonstrates functional M1 selectivity in vivo, with cognitive-enhancing efficacy observed at 0.1-3.2 mg/kg while parasympathetic side effects (salivation, lacrimation) occur only at 100-178 mg/kg [1]. This yields a therapeutic index exceeding 300. In contrast, the clinically used M1/M4 agonist xanomeline was discontinued in Phase II due to dose-limiting gastrointestinal side effects at therapeutic doses [2].

Functional Selectivity Therapeutic Index Cognition Enhancement

In Vivo M1 Functional Selectivity of WAY-131256 Despite Lack of In Vitro Binding Selectivity

The 3S,4R-azabicyclo[2.2.1]heptan-3-methylcarbamate derivative WAY-131256 exhibits no M1 binding selectivity in vitro (similar Ki across M1-M5 subtypes), yet demonstrates in vivo functional M1 selectivity with minimal peripheral effects [1]. Specifically, WAY-131256 showed no significant effect on blood pressure or heart rate at 10 mg/kg i.p. and no salivation, lacrimation, or chromodacryorrhea up to 30 mg/kg (176.2 mmol/kg) [1]. This contrasts with the classical non-selective agonist carbachol, which produces pronounced cardiovascular and secretory effects at lower doses [2].

In Vivo Selectivity CNS Penetration Cardiovascular Safety

Stereochemical Influence on M1 Agonist Potency: (R)-Enantiomer of CI-1017 Determines Selectivity

The functional M1 selectivity of the 1-azabicyclo[2.2.1]heptane scaffold is exquisitely dependent on stereochemistry. For the oxime derivative CI-1017, efficacy and M1 selectivity reside exclusively in the (R)-enantiomer; the (S)-enantiomer shows significantly reduced activity [1]. Similarly, the 3S,4R stereochemistry of WAY-131256 is critical for its in vivo M1 functional selectivity profile [2]. This stereochemical sensitivity is not observed with flexible amino alcohol scaffolds, which lack defined 3D presentation.

Enantioselectivity Stereochemistry Muscarinic Receptor

Research and Industrial Applications of 1-Azabicyclo[2.2.1]heptan-3-OL: From M1 Agonist Development to Chiral Building Block


Development of Next-Generation M1-Selective Muscarinic Agonists for Alzheimer's Disease and Cognitive Disorders

The 1-azabicyclo[2.2.1]heptan-3-OL scaffold is the validated starting point for synthesizing highly potent and functionally selective M1 muscarinic agonists. As demonstrated by WAY-132983 (Ki = 2 nM) and CI-1017 (>300-fold therapeutic index), derivatives of this scaffold achieve M1 potency and in vivo selectivity that classical agonists like xanomeline and carbachol cannot match [1]. Researchers targeting Alzheimer's disease, schizophrenia, or cognitive impairment associated with cholinergic hypofunction should prioritize this scaffold for lead optimization programs.

Synthesis of CNS-Penetrant Muscarinic Modulators with Favorable Cardiovascular Safety Profiles

The scaffold's ability to confer in vivo functional M1 selectivity, as seen with WAY-131256 (no cardiovascular effects at 10 mg/kg i.p. and no secretory effects at 30 mg/kg), makes it ideal for developing CNS drugs that avoid peripheral cholinergic side effects [2]. This is a critical differentiator from non-selective agonists like carbachol, which produce dose-limiting cardiovascular and secretory effects.

Chiral Building Block for Stereochemically Defined Pharmaceutical Intermediates

The rigid bicyclic structure and defined stereochemistry (exo vs. endo; (3S,4R) vs. (3R,4S)) make 1-azabicyclo[2.2.1]heptan-3-OL a valuable chiral building block for synthesizing enantiomerically pure drug candidates [3]. The absolute configuration is critical, as demonstrated by the (R)-enantiomer of CI-1017 being solely responsible for M1 selectivity. Procurement of specific stereoisomers (e.g., CAS 138741-10-3 as racemate or defined single enantiomers) enables precise SAR studies.

Medicinal Chemistry Scaffold Hopping from Quinuclidine and Tropane Systems

The 1-azabicyclo[2.2.1]heptane system offers a distinct conformational profile compared to related bridged amines like quinuclidine (1-azabicyclo[2.2.2]octane) and tropane (8-methyl-8-azabicyclo[3.2.1]octane). This scaffold hop can improve M1 selectivity, metabolic stability, or CNS penetration properties relative to these alternative cores [4]. The efficient synthetic routes to exo-1-azabicyclo[2.2.1]heptan-3-ol make it an accessible entry point for scaffold diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azabicyclo[2.2.1]heptan-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.